7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride
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Overview
Description
7,7-difluoro-2-azabicyclo[410]heptane hydrochloride is a synthetic compound known for its unique bicyclic structure It is characterized by the presence of two fluorine atoms and a nitrogen atom within a seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride typically involves the fluorination of a suitable precursor. One common method includes the reaction of a bicyclic amine with a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The bicyclic structure allows for addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and the bicyclic structure contribute to its reactivity and ability to form stable complexes with various molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride
- 2-azabicyclo[4.1.0]heptane derivatives
Uniqueness
7,7-difluoro-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific fluorination pattern and bicyclic structure, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, setting it apart from other similar compounds.
Properties
CAS No. |
2731007-98-8 |
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Molecular Formula |
C6H10ClF2N |
Molecular Weight |
169.60 g/mol |
IUPAC Name |
7,7-difluoro-2-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)4-2-1-3-9-5(4)6;/h4-5,9H,1-3H2;1H |
InChI Key |
GIBFVVJINDLSJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2(F)F)NC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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